2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
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Overview
Description
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by a benzazepine ring structure, which is a seven-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid typically involves the reaction of methyl arenes with active methylene compounds under specific conditions. One green approach involves using lactic acid as a catalyst at 80°C, yielding the desired product in good to excellent yields . Another method involves the recyclization of benzannelated six-membered hydrocarbon rings into seven-membered lactams .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green synthesis approach mentioned above could be adapted for large-scale production, given its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s benzazepine ring structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-benzazepines
- 2-benzazepines
- 3-benzazepines
Uniqueness
Compared to other benzazepine derivatives, 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural difference can result in distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-3-5-9-4-1-2-6-10(9)13(11)8-12(15)16/h1-2,4,6H,3,5,7-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZGBLVNQOUFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131607-93-7 |
Source
|
Record name | 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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